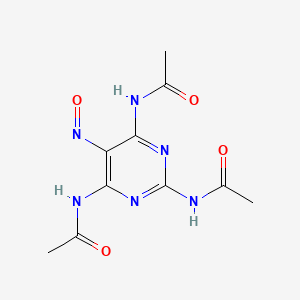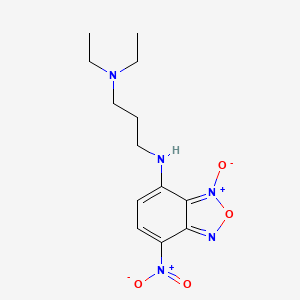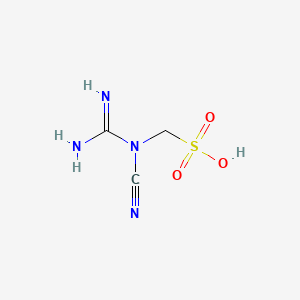
Acetamide, N,N',N''-(5-nitroso-2,4,6-pyrimidinetriyl)tris-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N,N’,N’'-(5-nitroso-2,4,6-pyrimidinetriyl)tris- is a chemical compound with the molecular formula C10H12N6O4 and a molecular weight of 280.24 g/mol . It is known for its unique structure, which includes three acetamide groups attached to a pyrimidine ring with a nitroso group at the 5-position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’,N’'-(5-nitroso-2,4,6-pyrimidinetriyl)tris- typically involves the reaction of 2,4,6-triaminopyrimidine with acetic anhydride in the presence of a nitrosating agent . The reaction conditions often require a controlled temperature and pH to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N,N’,N’'-(5-nitroso-2,4,6-pyrimidinetriyl)tris- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The acetamide groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted acetamides .
Wissenschaftliche Forschungsanwendungen
Acetamide, N,N’,N’'-(5-nitroso-2,4,6-pyrimidinetriyl)tris- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Acetamide, N,N’,N’'-(5-nitroso-2,4,6-pyrimidinetriyl)tris- involves its interaction with molecular targets such as enzymes and receptors . The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity . The compound may also interact with DNA, leading to potential anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Acetamide, N,N’,N’'-(5-nitroso-2,4,6-pyrimidinetriyl)tris- is unique due to its specific arrangement of acetamide and nitroso groups on the pyrimidine ring . This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Eigenschaften
CAS-Nummer |
1090-42-2 |
|---|---|
Molekularformel |
C10H12N6O4 |
Molekulargewicht |
280.24 g/mol |
IUPAC-Name |
N-(2,6-diacetamido-5-nitrosopyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C10H12N6O4/c1-4(17)11-8-7(16-20)9(12-5(2)18)15-10(14-8)13-6(3)19/h1-3H3,(H3,11,12,13,14,15,17,18,19) |
InChI-Schlüssel |
RQMUGTHVETWKBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C(=NC(=N1)NC(=O)C)NC(=O)C)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-ethyl-9,14-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797808.png)
![1-[Bis(butylamino)phosphoryl]-3-butyl-2-methylguanidine](/img/structure/B12797810.png)

![(2R,3R,4S,5S,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B12797827.png)




